REACTION_CXSMILES
|
[CH2:1]1[CH:10]([OH:11])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=CC=2)[CH2:2]1.N[C:13](N)=S.[C:16]([OH:19])(=O)[CH3:17]>C(OCC)C>[CH3:13][O:11][C:10]1[CH:1]=[C:2]2[C:17](=[CH:8][CH:9]=1)[C:16](=[O:19])[CH2:5][CH2:4][CH2:3]2
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for approximatively 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated salt was filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |